N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide
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Overview
Description
N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide typically involves the reaction of an indole derivative with a hydroxylamine derivative under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxylamine moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
86346-62-5 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(1H-indol-7-yloxy)propanimidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(11(12)14-15)16-9-4-2-3-8-5-6-13-10(8)9/h2-7,13,15H,1H3,(H2,12,14) |
InChI Key |
NYSVQSJIYVTKSY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=CC=CC2=C1NC=C2 |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
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